

Application Notes and Protocols for Ceftazidime Susceptibility Testing via Disk Diffusion

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Compound of Interest		
Compound Name:	Ceftazidime (hydrate)	
Cat. No.:	B10766187	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the susceptibility of bacterial isolates to Ceftazidime using the disk diffusion method, also known as the Kirby-Bauer test. The protocols are harmonized with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle

The disk diffusion method is a qualitative test that assesses the in vitro susceptibility of a bacterial isolate to a particular antimicrobial agent. A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a specific concentration of the antimicrobial agent, in this case, Ceftazidime, is then placed on the agar surface. The plate is incubated, during which the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible to the agent, a zone of growth inhibition will appear around the disk. The diameter of this zone is measured and compared to established interpretive criteria to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).

Materials and Reagents Media and Reagents

Mueller-Hinton Agar (MHA) plates (90 or 150 mm)



- Tryptic Soy Broth (TSB) or Saline (0.85% NaCl)
- Ceftazidime antimicrobial disks (potency as per CLSI or EUCAST guidelines)
- Sterile cotton swabs
- 0.5 McFarland turbidity standard
- Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)

Equipment

- Incubator (35 ± 1°C)
- Calipers or a ruler for measuring zone diameters
- Vortex mixer
- Spectrophotometer or photometer (optional, for standardizing inoculum)
- Sterile inoculating loops or needles
- · Forceps for disk application

Experimental Protocols Media Preparation

- Prepare Mueller-Hinton Agar according to the manufacturer's instructions.[1] The final pH of the medium should be between 7.2 and 7.4 at room temperature.[2]
- Pour the molten agar into sterile Petri dishes on a level surface to a uniform depth of 4 mm.
 [2]
- Allow the agar to solidify at room temperature.
- Store the prepared plates at 2-8°C and allow them to equilibrate to room temperature before use.[2] The surface of the agar should be dry before inoculation.



Inoculum Preparation

- From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies of the same morphological type.
- Transfer the colonies to a tube containing 4-5 mL of Tryptic Soy Broth or sterile saline.
- Vortex the tube to create a smooth, homogeneous suspension.
- Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard.
 This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or by using a photometric device. A 0.5 McFarland standard is approximately equivalent to a bacterial concentration of 1.5 x 10⁸ CFU/mL.
- The adjusted inoculum suspension should be used within 15 minutes of preparation.

Inoculation of Agar Plates

- Dip a sterile cotton swab into the adjusted inoculum suspension.
- Rotate the swab several times against the inner wall of the tube above the liquid level to remove excess fluid.
- Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees after each streaking to ensure a confluent lawn of growth.
- Finally, run the swab around the rim of the agar surface.
- Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes, with the lid slightly ajar.

Application of Antimicrobial Disks

- Using sterile forceps, aseptically place the Ceftazidime disk onto the inoculated agar surface.
- Gently press the disk down to ensure complete contact with the agar. Do not move the disk once it has been placed.



 If multiple disks are used on the same plate, they should be spaced far enough apart to prevent overlapping of the inhibition zones.

Incubation

- Invert the plates and place them in an incubator at 35 ± 1°C within 15 minutes of disk application.
- Incubate for 16-20 hours in ambient air.

Measurement and Interpretation of Results

- After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.
- Read the plates from the back, against a dark, non-reflective background, illuminated with reflected light.
- Interpret the results by comparing the measured zone diameter to the interpretive criteria provided by CLSI or EUCAST (see tables below).

Data Presentation

<u>Ceftazidime Disk Potency</u>

Standardization Body	Disk Potency
CLSI	30 μg
EUCAST	10 μg

Quality Control (QC) Ranges for Ceftazidime



QC Strain	ATCC® Number	CLSI Zone Diameter Range (mm) for 30 µg disk	EUCAST Zone Diameter Range (mm) for 10 µg disk
Escherichia coli	25922	25-32	22-29
Pseudomonas aeruginosa	27853	22-29	16-20
Klebsiella pneumoniae	700603	17-23	Not specified

Note: QC ranges should be verified against the latest versions of CLSI M100 and EUCAST QC tables.

Interpretive Criteria for Ceftazidime Disk Diffusion

CLSI Interpretive Criteria (Zone Diameter in mm for 30 µg disk)

Organism	Susceptible (S)	Intermediate (I)	Resistant (R)
Enterobacterales	≥ 21	18-20	≤ 17
Pseudomonas aeruginosa	≥ 21	18-20	≤ 17
Burkholderia cepacia complex	MIC testing recommended	MIC testing recommended	MIC testing recommended
Stenotrophomonas maltophilia	≤8 (Resistant)	16 (Intermediate)	≥ 32 (Susceptible)

Source: CLSI M100, 34th Ed. (2024). Note that breakpoints for some organisms may have been removed or revised.[3]

EUCAST Interpretive Criteria (Zone Diameter in mm for 10 μg disk)

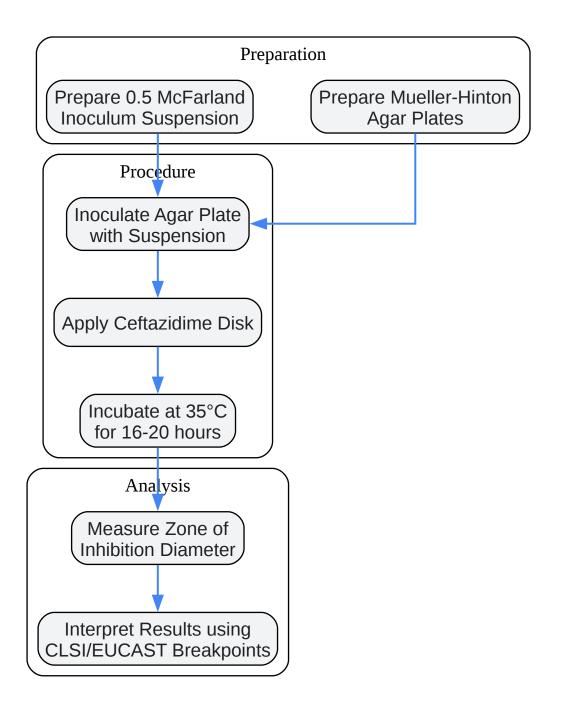


Organism	Susceptible (S)	Resistant (R)
Enterobacterales	≥ 15	< 15
Pseudomonas aeruginosa	≥ 15	< 15
Stenotrophomonas maltophilia	≥ 16	< 16
Burkholderia pseudomallei	≥ 10	< 10

Source: EUCAST Breakpoint Tables v. 14.0 (2024). EUCAST often uses a two-category system (S/R) and may have specific recommendations for certain organism-drug combinations.[4]

Visualizations Experimental Workflow



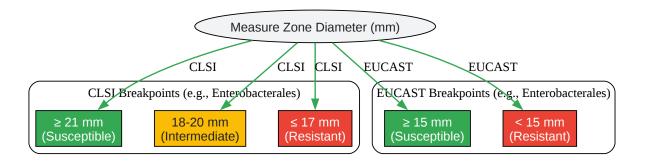


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Caption: Workflow for Ceftazidime Disk Diffusion Susceptibility Testing.

Result Interpretation Logic





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